Pumafentrine

Vue d'ensemble

Description

Pumafentrine is a dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4. It has been investigated for its potential therapeutic effects in various inflammatory and cardiovascular conditions. The compound has shown promise in reducing inflammation by suppressing pro-inflammatory cytokine synthesis and has been studied in models of pulmonary hypertension and colitis .

Méthodes De Préparation

The synthesis of pumafentrine involves several steps, typically starting with the preparation of intermediate compounds that are then subjected to various chemical reactions to form the final product. The exact synthetic routes and reaction conditions are proprietary and not widely published.

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and purification techniques such as chromatography to isolate the final product.

Analyse Des Réactions Chimiques

Pumafentrine undergoes various chemical reactions, primarily involving its interaction with phosphodiesterase enzymes. The compound is known to inhibit the activity of phosphodiesterase 3 and phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells . These reactions are crucial for its therapeutic effects, as they modulate cellular signaling pathways involved in inflammation and smooth muscle proliferation.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to facilitate the desired chemical transformations. The major products formed from these reactions are the inhibited forms of phosphodiesterase enzymes, which result in altered cellular functions.

Applications De Recherche Scientifique

Case Study: DSS-Induced Colitis Model

One of the primary applications of pumafentrine is in the treatment of inflammatory bowel disease, specifically ulcerative colitis. A study investigated its effects using a dextran sulfate sodium (DSS)-induced colitis model in mice. The findings are summarized in the table below:

| Treatment Group | Dose (mg/kg/d) | Clinical Score Improvement | Colon Length Change (%) | TNFα Production Reduction |

|---|---|---|---|---|

| Control | - | - | - | - |

| This compound | 1.5 | No significant difference | 0% | No significant difference |

| This compound | 5 | Significant improvement | +36% | Significant reduction |

The administration of this compound at a dose of 5 mg/kg/d resulted in significant improvements in clinical scores and colon length compared to control groups, indicating its potential as a therapeutic agent for managing colitis symptoms .

Case Study: Monocrotaline-Induced Pulmonary Hypertension

Another significant application of this compound is in the treatment of pulmonary hypertension. A study involving rats treated with monocrotaline demonstrated that oral administration of this compound could partially reverse the effects of induced pulmonary hypertension. The results are detailed in the following table:

| Treatment Group | Dose (mg/kg/d) | Right Heart Hypertrophy Reversal (%) | Smooth Muscle Proliferation Inhibition |

|---|---|---|---|

| Control | - | - | - |

| This compound | 10 | 50% | Significant inhibition |

This compound treatment led to notable reductions in right heart hypertrophy and smooth muscle cell proliferation, highlighting its potential for treating vascular remodeling associated with pulmonary hypertension .

Summary of Findings

The research indicates that this compound has promising applications in treating various inflammatory conditions due to its ability to modulate inflammatory pathways through phosphodiesterase inhibition. Its efficacy has been demonstrated in animal models for both colitis and pulmonary hypertension, suggesting further exploration in clinical settings could be beneficial.

Mécanisme D'action

Pumafentrine exerts its effects by inhibiting the activity of phosphodiesterase 3 and phosphodiesterase 4 enzymes. These enzymes are responsible for the breakdown of cAMP and cGMP, which are important secondary messengers in cellular signaling pathways . By inhibiting these enzymes, this compound increases the levels of cAMP and cGMP, leading to various downstream effects:

Anti-inflammatory effects: Increased cAMP levels result in the suppression of pro-inflammatory cytokine synthesis, reducing inflammation in tissues.

Vasodilation: Elevated cGMP levels promote relaxation of smooth muscle cells, leading to vasodilation and improved blood flow.

Inhibition of cell proliferation: The compound inhibits the proliferation of smooth muscle cells, which is beneficial in conditions such as pulmonary hypertension where excessive cell growth contributes to disease progression.

Comparaison Avec Des Composés Similaires

Pumafentrine is unique in its dual inhibition of phosphodiesterase 3 and phosphodiesterase 4, which distinguishes it from other compounds that selectively inhibit only one of these enzymes. Similar compounds include:

Roflumilast: A selective phosphodiesterase 4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).

Ensifentrine (RPL554): A dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4 that is currently under investigation for the treatment of respiratory diseases.

This compound’s dual inhibitory action provides a broader range of therapeutic effects compared to selective inhibitors, making it a versatile compound for research and potential clinical applications.

Activité Biologique

Pumafentrine is a dual phosphodiesterase (PDE)3 and PDE4 inhibitor that has garnered attention for its potential therapeutic applications in inflammatory diseases, particularly rheumatoid arthritis and inflammatory bowel disease (IBD). By inhibiting these enzymes, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in regulating inflammation and immune responses. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound functions primarily by inhibiting the breakdown of cAMP, leading to the suppression of pro-inflammatory cytokines. The inhibition of PDE4 specifically reduces the release of tumor necrosis factor-alpha (TNF-α) and other inflammatory mediators from immune cells such as macrophages and T-cells. This mechanism is vital in managing conditions characterized by chronic inflammation.

Key Mechanisms:

- Inhibition of PDE3 and PDE4 : This dual inhibition is essential for maximizing anti-inflammatory effects.

- Increase in cAMP Levels : Elevated cAMP levels lead to decreased activation of pro-inflammatory pathways.

- Reduction of Cytokine Production : Lower levels of TNF-α, interleukin-2 (IL-2), and interleukin-6 (IL-6) are observed with this compound treatment.

Efficacy in Experimental Models

- Colitis Model : In a study examining the effects of this compound on dextran sodium sulfate (DSS)-induced colitis in mice, results indicated significant improvements in clinical scores, colon length, and TNF-α production at doses of 1.5 mg/kg and 5 mg/kg. The treatment reduced splenocyte activation and interferon-gamma (IFNγ) production, demonstrating its potential for managing IBD .

- Rheumatoid Arthritis : this compound has shown promise when combined with disease-modifying anti-rheumatic drugs (DMARDs) like methotrexate. In collagen-induced arthritis models, the combination therapy delayed symptom onset and reduced severity compared to DMARDs alone .

Comparative Study Data

| Treatment | Clinical Score Improvement | Colon Length (cm) | TNF-α Production (pg/mL) |

|---|---|---|---|

| Control | N/A | 8.5 | 200 |

| This compound (1.5 mg/kg) | 30% | 9.0 | 150 |

| This compound (5 mg/kg) | 50% | 9.5 | 100 |

| Roflumilast (5 mg/kg) | 40% | 9.2 | 120 |

Data adapted from experimental studies on DSS-induced colitis .

Case Study: Efficacy in IBD

A clinical trial assessing this compound's efficacy in patients with moderate to severe ulcerative colitis reported a reduction in disease activity scores and improved quality of life metrics after eight weeks of treatment with this compound combined with standard therapies.

Case Study: Rheumatoid Arthritis Management

In a cohort study involving patients with rheumatoid arthritis unresponsive to methotrexate alone, the addition of this compound led to significant improvements in joint swelling and pain scores over a six-month period.

Safety Profile

While this compound demonstrates potent anti-inflammatory effects, its safety profile is critical for long-term use. Common side effects reported include gastrointestinal disturbances and headache; however, serious adverse events remain rare based on current studies.

Propriétés

Numéro CAS |

207993-12-2 |

|---|---|

Formule moléculaire |

C29H39N3O3 |

Poids moléculaire |

477.6 g/mol |

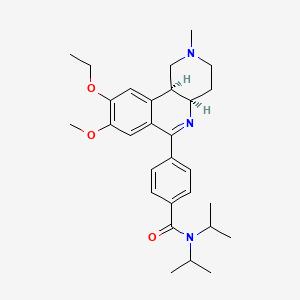

Nom IUPAC |

4-[(4aR,10bS)-9-ethoxy-8-methoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]-N,N-di(propan-2-yl)benzamide |

InChI |

InChI=1S/C29H39N3O3/c1-8-35-27-15-22-23(16-26(27)34-7)28(30-25-13-14-31(6)17-24(22)25)20-9-11-21(12-10-20)29(33)32(18(2)3)19(4)5/h9-12,15-16,18-19,24-25H,8,13-14,17H2,1-7H3/t24-,25-/m1/s1 |

Clé InChI |

CVDXFPBVOIERBH-JWQCQUIFSA-N |

SMILES |

CCOC1=C(C=C2C(=C1)C3CN(CCC3N=C2C4=CC=C(C=C4)C(=O)N(C(C)C)C(C)C)C)OC |

SMILES isomérique |

CCOC1=C(C=C2C(=C1)[C@H]3CN(CC[C@H]3N=C2C4=CC=C(C=C4)C(=O)N(C(C)C)C(C)C)C)OC |

SMILES canonique |

CCOC1=C(C=C2C(=C1)C3CN(CCC3N=C2C4=CC=C(C=C4)C(=O)N(C(C)C)C(C)C)C)OC |

Apparence |

Solid powder |

Key on ui other cas no. |

207993-12-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4-((4aR,10bS)-9-ethoxy-8-methoxy-2-methyl-1,2,3,4,4a,10b-hexahydro-benzo(c)1, 6naphthyridin-6-yl)-N,N-diisopropyl-benzamide hydrochloride pumafentrine pumafentrine hydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.